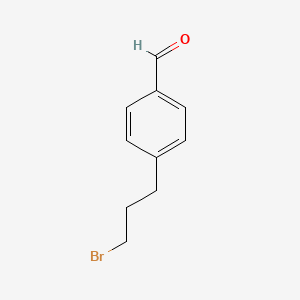
4-(3-Bromopropyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromopropyl)benzaldehyde is an organic compound with the molecular formula C10H11BrO. It is a derivative of benzaldehyde, where a bromopropyl group is attached to the fourth position of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Friedel-Crafts acylation of benzene to introduce the propyl group, followed by bromination to attach the bromine atom .
Industrial Production Methods
In industrial settings, the production of 4-(3-Bromopropyl)benzaldehyde may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopropyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: 4-(3-Bromopropyl)benzoic acid
Reduction: 4-(3-Bromopropyl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Bromopropyl)benzaldehyde is used in scientific research for various purposes:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3-Bromopropyl)benzaldehyde involves its reactivity due to the presence of both the aldehyde and bromopropyl groups. The aldehyde group can participate in nucleophilic addition reactions, while the bromopropyl group can undergo nucleophilic substitution. These reactions allow the compound to interact with various molecular targets and pathways, making it useful in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Lacks the bromopropyl group, making it less reactive in certain substitution reactions.
4-Bromobenzaldehyde: Contains a bromine atom directly attached to the benzene ring, differing in reactivity and applications.
4-Propylbenzaldehyde: Lacks the bromine atom, affecting its chemical behavior and uses
Uniqueness
4-(3-Bromopropyl)benzaldehyde is unique due to the presence of both the bromine and propyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
4-(3-bromopropyl)benzaldehyde |
InChI |
InChI=1S/C10H11BrO/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,8H,1-2,7H2 |
InChI Key |
PBSSLOVVHKFJSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


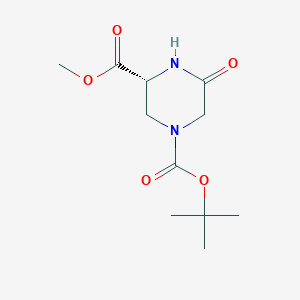
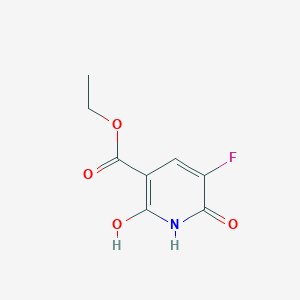
![3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B13024950.png)
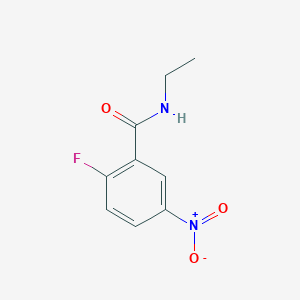
![7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid](/img/structure/B13024964.png)
![1-Isopropyl-6-methyl-3-(4-(piperazin-1-ylmethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13024977.png)
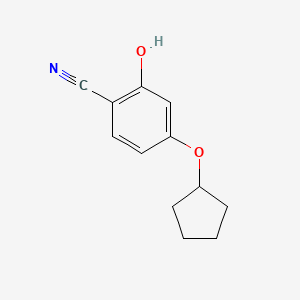
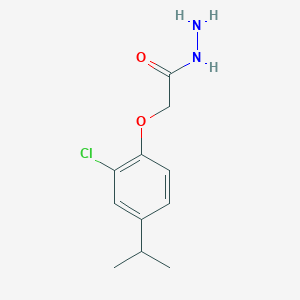
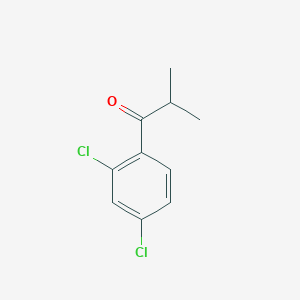
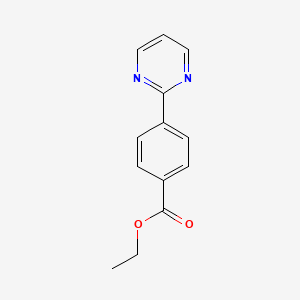
![3-(Naphthalen-1-ylmethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13025001.png)
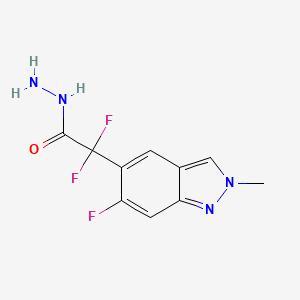

![3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide](/img/structure/B13025018.png)
